![molecular formula C29H31N3O4 B2584470 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-66-0](/img/structure/B2584470.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a 2,4-dimethylphenoxy group. The presence of these functional groups suggests that the compound could have interesting biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. This could involve the formation of the benzimidazole and pyrrolidin-2-one rings through cyclization reactions, followed by the attachment of the methoxyphenyl and 2,4-dimethylphenoxy groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl and 2,4-dimethylphenoxy groups could provide some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidin-2-one ring could undergo reactions at the carbonyl group, while the benzimidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to its stability, while the methoxyphenyl and 2,4-dimethylphenoxy groups could affect its solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Methods : Research on related compounds focuses on innovative synthesis methods, providing pathways to create complex molecules with potential pharmaceutical or material applications. For example, studies demonstrate the synthesis of benzimidazole derivatives and pyridinols, highlighting methodologies that could be applicable to synthesizing the compound (Pan Xiang-jun, 2006) (M. Wijtmans et al., 2004).
Polyimide Materials : Studies on polyimides derived from pyridine-bridged aromatic dianhydride and diamines discuss the synthesis and characterization of materials with potential applications in electronics, aerospace, and as insulating films. These works indicate how molecular design influences material properties like solubility, thermal stability, and mechanical strength (Xiaolong Wang et al., 2006) (Xiaolong Wang et al., 2006).
Potential Applications
Photochromic Materials : Research on photochromic benzimidazol[1,2a]pyrrolidin-2-ones suggests applications in developing materials that change color in response to light. Such materials have potential uses in optical devices, smart windows, and security printing (Mahmut Kose & Ersin Orhan, 2006).
Antifungal Agents : The synthesis and evaluation of certain dimethylpyrimidin derivatives for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger indicate a direction towards pharmaceutical applications, especially in developing new antifungal treatments (N. N. Jafar et al., 2017).
Antioxidant Properties : The study of substituted pyridinols showcases their effectiveness as antioxidants, hinting at potential applications in pharmaceutical formulations to mitigate oxidative stress (M. Wijtmans et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-11-12-27(20(2)13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEMAWRRVIWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)
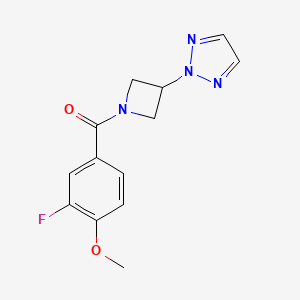
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
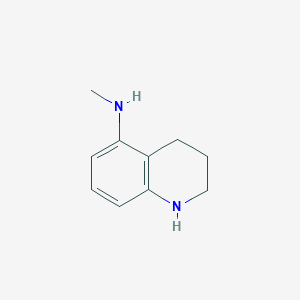
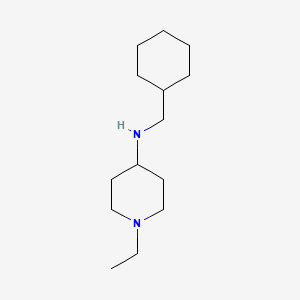
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
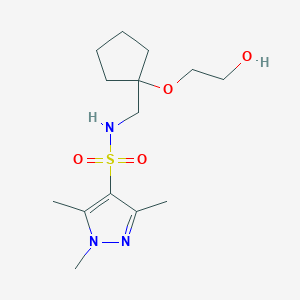
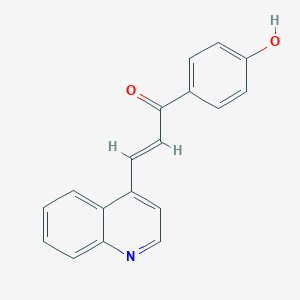
![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7H-purine](/img/structure/B2584407.png)